molecular formula C16H20N2O2 B7337768 (1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide

Cat. No.: B7337768
M. Wt: 272.34 g/mol
InChI Key: QECPLQXZZHHLSI-IUZLNWEFSA-N
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Description

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide, also known as CPP-115, is a small molecule that has been extensively studied for its potential use in treating a variety of neurological disorders.

Mechanism of Action

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide works by increasing the levels of GABA in the brain, which has a calming effect and can help reduce seizures and symptoms of ADHD. It has also been shown to reduce drug-seeking behavior in animal models of addiction.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on the body. It has been shown to reduce seizures and symptoms of ADHD, and to reduce drug-seeking behavior in animal models of addiction. However, it can also have side effects, including sedation, dizziness, and nausea.

Advantages and Limitations for Lab Experiments

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide is a potent and selective inhibitor of GABA aminotransferase, making it a valuable tool for studying the role of GABA in the brain. However, it can be difficult to work with due to its low solubility in water and other common solvents.

Future Directions

There are several potential future directions for research on (1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide. One area of interest is its potential use in treating other neurological disorders, such as anxiety and depression. Another area of interest is its potential use in combination with other drugs to enhance their effects. Additionally, there is interest in developing more soluble forms of this compound to make it easier to work with in the lab.

Synthesis Methods

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide can be synthesized using a variety of methods, including the reaction of (1S,2S)-cyclopropane-1,2-dicarboxylic anhydride with N-methyl-4-piperidone in the presence of a base. Another method involves the reaction of (1S,2S)-cyclopropane-1,2-dicarboxylic acid with N-methyl-4-piperidone in the presence of a coupling agent.

Scientific Research Applications

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including addiction, epilepsy, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the breakdown of GABA in the brain.

Properties

IUPAC Name

(1S,2S)-N-(1-methyl-2-oxopiperidin-4-yl)-2-phenylcyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-18-8-7-12(9-15(18)19)17-16(20)14-10-13(14)11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,17,20)/t12?,13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECPLQXZZHHLSI-IUZLNWEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1=O)NC(=O)C2CC2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC(CC1=O)NC(=O)[C@H]2C[C@@H]2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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